molecular formula C₃₈H₅₆O₇ B1145323 18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate CAS No. 950665-60-8

18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate

Cat. No.: B1145323
CAS No.: 950665-60-8
M. Wt: 624.85
InChI Key:
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Description

18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate is a derivative of 18β-Glycyrrhetinic Acid, which is a pentacyclic triterpenoid obtained from glycyrrhizic acidThis compound is known for its various pharmacological properties, including anti-inflammatory, anti-ulcerative, antiallergic, immunomodulatory, antiviral, antitumor, hepatoprotective, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate typically involves the removal of two glucuronic acid groups from glycyrrhizic acid to obtain 18β-Glycyrrhetinic Acid. This is followed by the esterification of 18β-Glycyrrhetinic Acid with (1S)-cis-cyclohexane-1,2-dicarboxylic acid. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of glycyrrhizic acid from licorice roots, followed by its hydrolysis to obtain 18β-Glycyrrhetinic Acid. The subsequent esterification with (1S)-cis-cyclohexane-1,2-dicarboxylic acid is carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions are various derivatives of 18β-Glycyrrhetinic Acid with modified pharmacological properties. These derivatives are often evaluated for their potential therapeutic applications .

Scientific Research Applications

18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

950665-60-8

Molecular Formula

C₃₈H₅₆O₇

Molecular Weight

624.85

Synonyms

(3β,20β)-3-[[[(1S,2R)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxo-, Olean-12-en-29-oic Acid

Origin of Product

United States

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